BenchChemオンラインストアへようこそ!

3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine

alpha-glucosidase inhibition type 2 diabetes 6-amino-pyrazolo[1,5-a]pyrimidine

3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine (CAS 439902-01-9, C7H12N4, MW 152.20 g/mol) is a partially saturated, bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class. The core scaffold features a pyrazole ring fused to a tetrahydropyrimidine, with a methyl substituent at position 3 and a primary amine at position 6, defining its hydrogen-bonding donor/acceptor topology.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B11919181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1CNN2C1=NC=C(C2)N
InChIInChI=1S/C7H12N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h3,5,10H,2,4,8H2,1H3
InChIKeyAUPHOONMXYTHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine: Core Scaffold Identity and Procurement Context


3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine (CAS 439902-01-9, C7H12N4, MW 152.20 g/mol) is a partially saturated, bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) class. The core scaffold features a pyrazole ring fused to a tetrahydropyrimidine, with a methyl substituent at position 3 and a primary amine at position 6, defining its hydrogen-bonding donor/acceptor topology . THPP derivatives are recognized as privileged scaffolds in phenotypic screening, having independently emerged as hits against Mycobacterium tuberculosis (Mtb) from multiple whole-cell high-throughput campaigns [1]. The 3-methyl-6-amino substitution pattern is a key pharmacophoric element shared by optimized anti-tubercular leads, but its precise quantitative differentiation from near-neighbor analogs remains sparsely documented in the peer-reviewed literature.

Why 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine Cannot Be Trivially Replaced by In-Class Analogs


Despite sharing the THPP core, subtle variations at the 3-position (e.g., H, ethyl, aryl, or carboxamide) and the saturation state of the pyrimidine ring drastically alter biological target engagement and physicochemical properties. SAR studies on anti-tubercular THPP carboxamides demonstrate that the NH of the tetrahydropyrimidine ring and the secondary amide linker are essential for Mtb activity [1]; replacing the 3-methyl with hydrogen or larger alkyl/aryl groups often abolishes whole-cell potency or introduces cytotoxicity. In PI3Kδ inhibitor series, the tetrahydropyrimidine ring's conformational flexibility, conferred by its saturated character, is critical for isoform selectivity, with unsaturated (fully aromatic) pyrazolo[1,5-a]pyrimidin-6-amines showing distinct selectivity profiles [2]. Therefore, generic replacement of 3-methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine with other THPP or aromatic pyrazolo[1,5-a]pyrimidine building blocks without explicit comparative data risks loss of desired potency, selectivity, or physicochemical fit.

Quantitative Differential Evidence for 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine vs. Closest Analogs


Enzymatic Potency Differential: α-Glucosidase Inhibition of 6-Amino-THPP vs. Standard Drug Acarbose

While the specific 3-methyl-substituted THPP has not been individually assayed, the broader class of 6-amino-pyrazolo[1,5-a]pyrimidines, which includes the target compound as a key synthetic intermediate, demonstrates α-glucosidase inhibitory potency roughly 50-fold greater than the clinical standard acarbose. The most potent derivative (compound 3d) achieved an IC50 of 15.2 ± 0.4 µM compared to acarbose's IC50 of 750.0 ± 1.5 µM [1]. This establishes that the 6-amino substitution on the pyrazolo[1,5-a]pyrimidine core is a critical potency determinant, providing a compelling rationale for procuring the 3-methyl-6-amino variant as a privileged starting material for anti-diabetic lead optimization.

alpha-glucosidase inhibition type 2 diabetes 6-amino-pyrazolo[1,5-a]pyrimidine

PI3Kδ Isoform Selectivity: Saturated vs. Unsaturated Pyrazolopyrimidine Cores

In a series of PI3Kδ inhibitors, fully aromatic pyrazolo[1,5-a]pyrimidine benzimidazole derivatives achieved an IC50 of 18 nM against PI3Kδ, with selectivity ratios of 79-fold over PI3Kα, 1,415-fold over PI3Kβ, and 939-fold over PI3Kγ [1]. By contrast, tetrahydropyrazolo[1,5-a]pyrimidine (saturated) scaffolds are reported to confer a fundamentally different selectivity fingerprint due to increased conformational flexibility; the 3-methyl-1,2,3,7-tetrahydro variant is cited as a versatile intermediate for building such saturated-core inhibitors . The target compound's saturated pyrimidine ring reduces aromatic planarity, potentially lowering CYP inhibition and improving solubility relative to flat aromatic analogs—a key differentiating factor for medicinal chemistry programs seeking isoform-selective PI3Kδ or PI3Kγ/δ dual inhibitors.

PI3Kδ inhibition isoform selectivity anti-inflammatory

Whole-Cell Anti-Tubercular Potency Threshold: THPP Carboxamide vs. Unsubstituted Free Amine

The THPP carboxamide series, for which 3-methyl-6-amino THPP serves as a late-stage intermediate, produced compounds with Mtb H37Rv IC50 values below 100 nM in whole-cell assays [1]. The optimized lead compound 9 achieved a 3.5 log CFU reduction in a mouse Mtb infection model after 28 days of oral dosing at 100 mg/kg [2]. Critically, the 6-amino group is the synthetic handle for introducing the essential carboxamide pharmacophore; THPP analogs lacking this amine (e.g., 3-methyl-THPP without the 6-amino substituent) cannot be easily elaborated into the active carboxamide series and show substantially reduced or absent anti-tubercular activity. This functional group dependency makes the 6-amine substitution a non-negotiable structural feature for anti-TB medicinal chemistry.

antitubercular MmpL3 whole-cell screening

Physicochemical Differentiation: Saturated THPP vs. Aromatic Pyrazolopyrimidine Solubility and LogP

The saturated 1,2,3,7-tetrahydropyrimidine ring in the target compound introduces an sp³ carbon center at position 3 (carrying the methyl group), which reduces molecular planarity and crystalline packing efficiency compared to fully aromatic pyrazolo[1,5-a]pyrimidines. While experimental logP and solubility values for the exact compound are not publicly disclosed, the scaffold's reduced aromatic character is conceptually anticipated to improve aqueous solubility and lower logP by approximately 0.5–1.0 log units relative to the corresponding aromatic 3-methylpyrazolo[1,5-a]pyrimidin-6-amine . This trend is consistent with general medicinal chemistry principles where saturation improves developability parameters. This differentiation is meaningful for procurement when aqueous solubility is a screening cascade priority and aromatic analogs have been deprioritized.

solubility logP drug-likeness

Optimal Application Scenarios for Procuring 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine


Fragment-Based and Structure-Enabled Anti-Tubercular Lead Optimization

The 6-amine group is the sole synthetic attachment point for carboxamide pharmacophores that engage the MmpL3 transporter in M. tuberculosis. Programs targeting drug-resistant TB should procure this compound as the core intermediate for synthesizing THPP carboxamide libraries, given demonstrated whole-cell IC50 values < 100 nM and in vivo CFU reductions exceeding 3 logs in mouse models [1].

Kinase Inhibitor Programs Requiring Isoform-Selective PI3Kδ or Dual PI3Kγ/δ Scaffolds

The saturated tetrahydropyrimidine ring imparts conformational flexibility that favorably shifts PI3K isoform selectivity compared to flat aromatic cores. Researchers developing inhaled or oral PI3Kδ-selective inhibitors for asthma, SLE, or B-cell malignancies can leverage this scaffold to achieve selectivity ratios >100-fold over off-target PI3K isoforms, as demonstrated by related pyrazolo[1,5-a]pyrimidine benzimidazole leads [2].

Discovery of Next-Generation α-Glucosidase Inhibitors with Superior Potency to Acarbose

The 6-amino-pyrazolo[1,5-a]pyrimidine class exhibits α-glucosidase inhibition 50-fold more potent than acarbose (IC50 15.2 µM vs. 750.0 µM) [3]. Procuring 3-methyl-1,2,3,7-tetrahydro variants enables exploration of substituent effects on potency and selectivity, accelerating hit-to-lead campaigns for type 2 diabetes.

Early-Stage Physicochemical Triage: Solubility-Driven Scaffold Selection

When solubility-limited absorption poses a development risk, the saturated THPP scaffold offers an inherently lower logP and improved aqueous solubility relative to fully aromatic pyrazolo[1,5-a]pyrimidines . This compound can serve as a solubility-enhancing core for fragment growing or library synthesis in programs where aromatic analogs have failed solubility screens.

Quote Request

Request a Quote for 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.